

Comparison of Everolimus-d4 from different commercial sources.

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Compound of Interest

Compound Name: Everolimus-d4

Cat. No.: B10778681

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A Comparative Guide to Commercially Available Everolimus-d4

For researchers, scientists, and professionals in drug development, the quality and reliability of internal standards are paramount for accurate bioanalytical assays. **Everolimus-d4**, a deuterated analog of the immunosuppressant and anticancer drug Everolimus, is a critical tool for pharmacokinetic and therapeutic drug monitoring studies using mass spectrometry. This guide provides an objective comparison of **Everolimus-d4** from various commercial sources, focusing on key performance attributes and providing the necessary experimental framework for independent evaluation.

Data Summary of Everolimus-d4 from Commercial Sources

The following table summarizes the publicly available data on the quality and specifications of **Everolimus-d4** from several prominent suppliers. It is important to note that direct comparative studies are not readily available, and researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for the most accurate and up-to-date information.

Supplier	Chemical Purity	Isotopic Purity/Enrichment	Supplied Form	Availability of CoA
Cerilliant (a brand of MilliporeSigma)	Information available on CoA[1]	Certified for isotopic purity[2]	Solution (e.g., 100 µg/mL in acetonitrile)[1]	Yes[1]
Cayman Chemical	≥95% (for non-deuterated)	≥99% deuterated forms (d1-d4); ≤1% d0[3]	Solid[4]	Yes, batch-specific data available[3]
LGC Standards	>85%[5]	Not specified	Not specified	Yes[6]
MedChemExpress	99.27% (for non-deuterated standard)	Not specified	Solid	Yes[7][8]
Sigma-Aldrich (distributor for Cerilliant)	Information available on CoA[9]	Information available on CoA	Solution[10]	Yes[9]
Santa Cruz Biotechnology	Lot-specific	Not specified	Solid	Yes, lot-specific[11]
Simson Pharma Limited	Information available on CoA	Not specified	Not specified	Yes[12]
Artis Standards	>98% (by HPLC)	Not specified	Not specified	Not specified
Sino Biological	High-quality standards, ISO certified[13]	Not specified	Not specified	Not specified

Note: "Not specified" indicates that the information was not readily available in the public domain at the time of this review. Researchers should contact the supplier directly for detailed specifications.

Experimental Protocols for Performance Evaluation

To ensure the suitability of an **Everolimus-d4** internal standard for a specific application, a series of validation experiments are recommended. Below are detailed protocols for key analytical tests.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the percentage of the active compound (**Everolimus-d4**) and identify any impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 278 nm.
- Procedure:
 - Prepare a stock solution of **Everolimus-d4** in a suitable solvent (e.g., acetonitrile or methanol).
 - Inject a known concentration of the solution into the HPLC system.
 - Analyze the resulting chromatogram to determine the area of the main peak relative to the total peak area.
 - Calculate the purity as: $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100\%$.

Assessment of Isotopic Purity and Enrichment by Mass Spectrometry (MS)

Objective: To determine the percentage of the deuterated species (d4) and the presence of any non-deuterated (d0) or partially deuterated forms.

Methodology:

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Procedure:
 - Infuse a solution of **Everolimus-d4** directly into the mass spectrometer.
 - Acquire the full scan mass spectrum in the region of the molecular ion.
 - Identify the peaks corresponding to the non-deuterated (d0), and deuterated (d1, d2, d3, d4) forms of Everolimus.
 - Calculate the isotopic distribution and determine the percentage of the d4 species.

Evaluation of Stability

Objective: To assess the stability of the **Everolimus-d4** standard under various storage and experimental conditions.

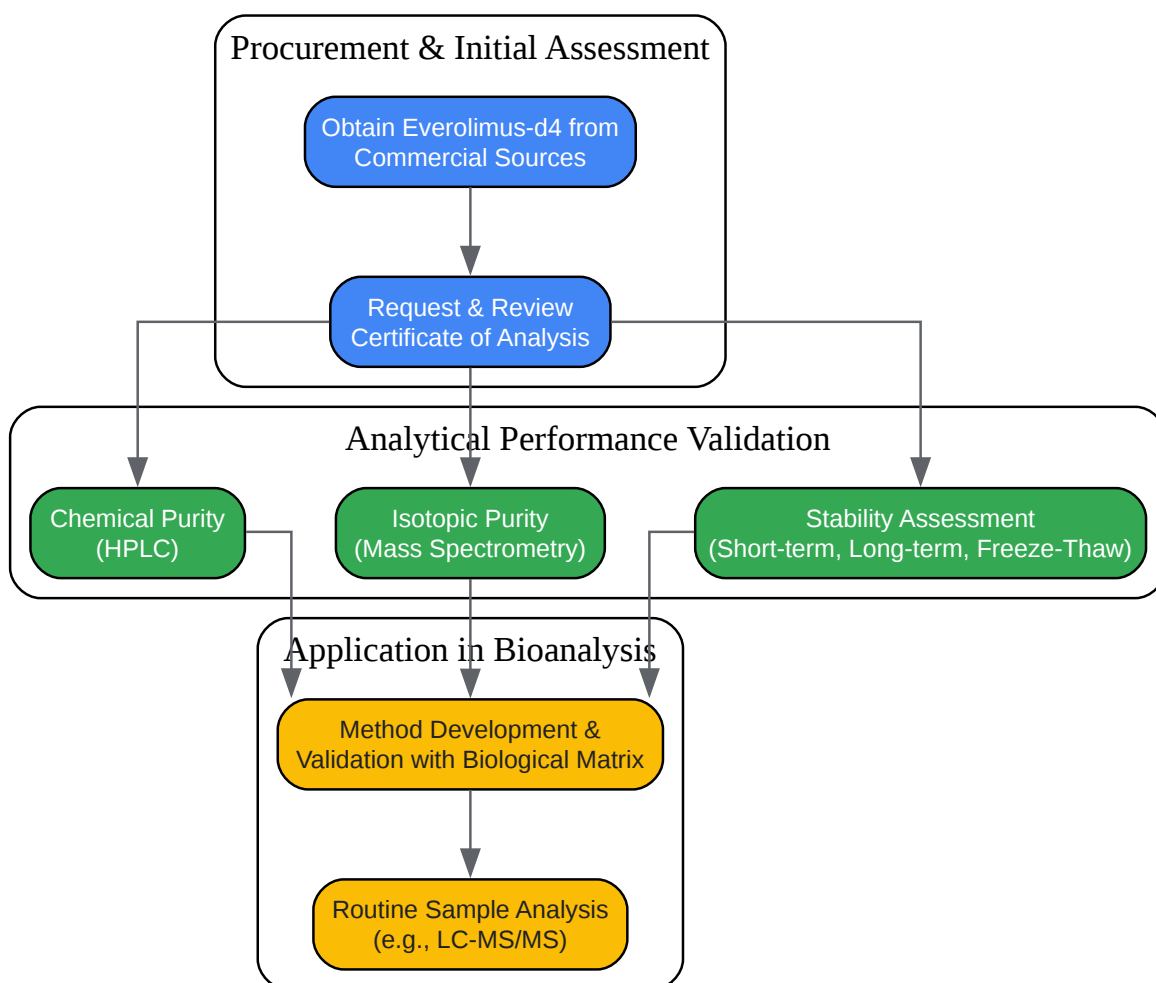
Methodology:

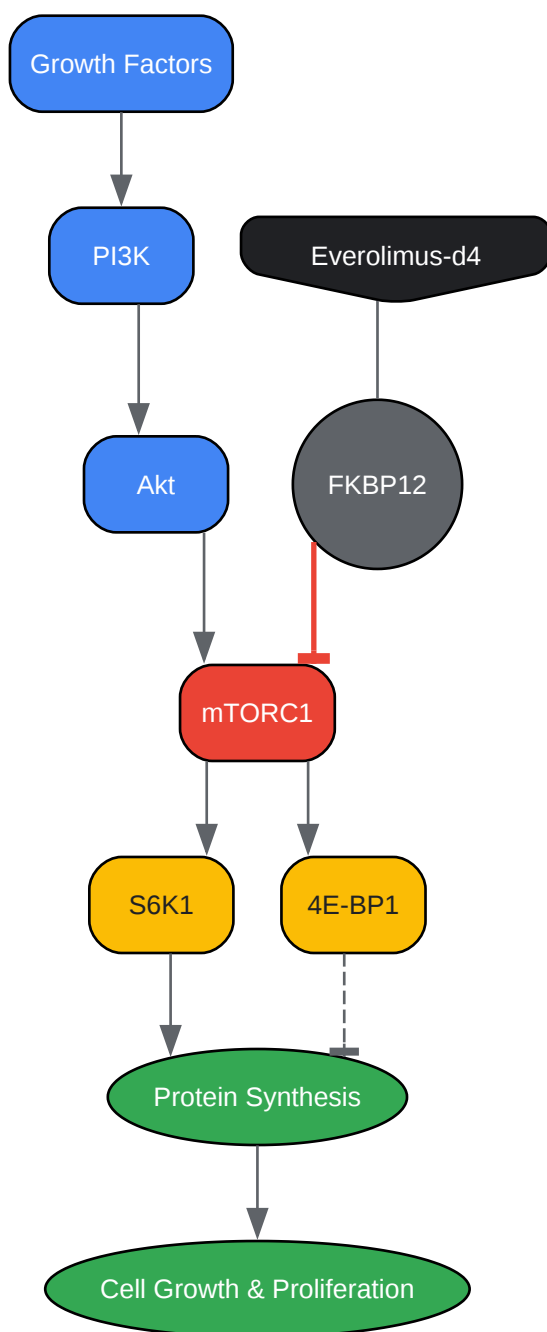
- Short-Term Stability (Bench-Top):
 - Prepare a solution of **Everolimus-d4** and leave it at room temperature for specified time points (e.g., 0, 4, 8, 24 hours).
 - Analyze the samples by HPLC or LC-MS at each time point and compare the peak area to the initial time point.
- Long-Term Stability:
 - Store aliquots of the **Everolimus-d4** standard at recommended storage conditions (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, 12 months).

- Analyze the samples at each time point and compare the results to the initial analysis.
- Freeze-Thaw Stability:
 - Subject aliquots of the **Everolimus-d4** solution to multiple freeze-thaw cycles (e.g., 3 cycles).
 - After the final cycle, analyze the sample and compare the results to a freshly prepared solution.

Visualizing Experimental Workflows and Biological Pathways

To aid in the understanding of the experimental processes and the biological context of Everolimus, the following diagrams are provided.





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